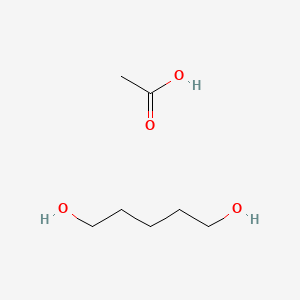
1,5-Pentanediol, monoacetate
Overview
Description
1,5-Pentanediol, monoacetate, also known as PMA, is a chemical compound used in various scientific research applications. It is a colorless, odorless liquid that is soluble in water and has a molecular weight of 146.17 g/mol. PMA is a versatile compound that has been used in the synthesis of pharmaceuticals, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of 1,5-Pentanediol, monoacetate is not well understood. However, it is believed that 1,5-Pentanediol, monoacetate acts as a precursor to other compounds that have biological activity. 1,5-Pentanediol, monoacetate has been shown to have antimicrobial and antifungal properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
1,5-Pentanediol, monoacetate has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. 1,5-Pentanediol, monoacetate has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
1,5-Pentanediol, monoacetate has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, which makes it readily available for use in research. 1,5-Pentanediol, monoacetate is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, 1,5-Pentanediol, monoacetate has some limitations, such as its low solubility in organic solvents and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1,5-Pentanediol, monoacetate. One direction is to further explore its potential as a precursor to biologically active compounds. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Additionally, research could be conducted to optimize the synthesis of 1,5-Pentanediol, monoacetate and to develop new methods for its production.
Conclusion:
In conclusion, 1,5-Pentanediol, monoacetate is a versatile compound that has been used in various scientific research applications. It is a relatively simple compound to synthesize and has several biochemical and physiological effects. 1,5-Pentanediol, monoacetate has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, 1,5-Pentanediol, monoacetate is an important compound that has the potential to contribute to the development of new pharmaceuticals and other industrial products.
Scientific Research Applications
1,5-Pentanediol, monoacetate has been widely used in scientific research due to its unique properties. It has been used in the synthesis of pharmaceuticals such as antihistamines, anticholinergics, and antidepressants. 1,5-Pentanediol, monoacetate has also been used in the synthesis of cosmetic products such as hair dyes, perfumes, and lotions.
properties
IUPAC Name |
acetic acid;pentane-1,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2.C2H4O2/c6-4-2-1-3-5-7;1-2(3)4/h6-7H,1-5H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWWTIJYHAUIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80797320 | |
| Record name | Acetic acid--pentane-1,5-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80797320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Pentanediol, monoacetate | |
CAS RN |
68750-23-2 | |
| Record name | Acetic acid--pentane-1,5-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80797320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl naphtho[2,1-d]thiazole-2-carboxylate](/img/structure/B3279026.png)




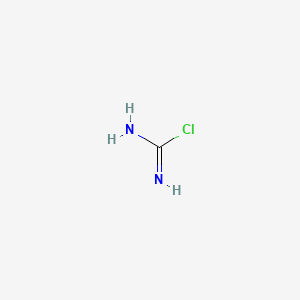
![4-amino-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B3279079.png)

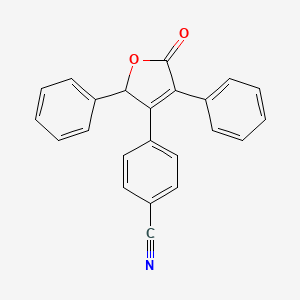

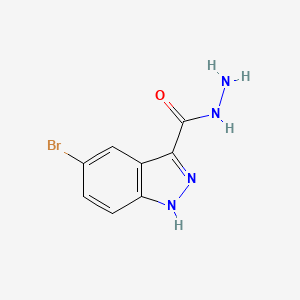
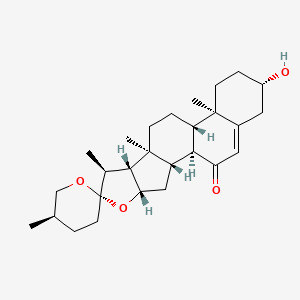

![1-[3-(2-Amino-ethoxy)-phenyl]-ethanone](/img/structure/B3279129.png)